4-Chloro-3-cyclopropoxy-5-fluoropyridine
Description
4-Chloro-3-cyclopropoxy-5-fluoropyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine (position 4), cyclopropoxy (position 3), and fluorine (position 5). This substitution pattern is strategically designed to optimize electronic, steric, and pharmacokinetic properties. The cyclopropoxy group introduces conformational rigidity and moderate lipophilicity, which can enhance metabolic stability compared to bulkier or more flexible alkoxy groups . Chlorine and fluorine, as halogen substituents, contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions. Such compounds are of interest in medicinal chemistry, particularly in the development of kinase inhibitors or antiviral agents, where fine-tuning substituent positions is critical for target binding .
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-8-6(10)3-11-4-7(8)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
BVDYEBYIBBVZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-5-fluoropyridine typically involves the nucleophilic substitution of a chlorine atom in a pyridine ring with a cyclopropoxy group. One common method is the reaction of 4-chloro-3-fluoropyridine with cyclopropanol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxy-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the corresponding piperidine derivative.
Scientific Research Applications
4-Chloro-3-cyclopropoxy-5-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences :
- Pyridine (one nitrogen) vs. pyrimidine (two nitrogens): Pyrimidines exhibit stronger electron-deficient character, enhancing reactivity in nucleophilic substitutions .
- The target compound’s pyridine core may offer better metabolic stability compared to pyrimidines, which are prone to enzymatic degradation in some contexts .
Substituent Impact: Cyclopropoxy vs. Halogen Positioning: Chlorine at position 4 (pyridine) vs. position 2 (pyrimidine) alters electronic effects. In pyridines, 4-Cl directs electrophilic substitution to position 2 or 6, whereas in pyrimidines, 2-Cl deactivates the ring toward further substitution .
Functional Group Contributions :
- The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces acidity (pKa ~2–3), enabling salt formation for improved solubility, unlike the neutral ether linkage in the target compound .
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Property Comparison
| Property | This compound | 4-Chloro-5-fluoro-2-methylpyridine | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.5–3.0 (moderate) | ~1.8–2.2 | ~0.5–1.0 (due to -COOH) |
| Solubility (aq.) | Low to moderate | Moderate | High (ionizable -COOH) |
| Metabolic Stability | High (rigid cyclopropoxy) | Moderate | Low (reactive -COOH) |
Rationale:
- The cyclopropoxy group’s rigidity in the target compound likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
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